Bis(2,3,4-trichlorophenyl) propanedioate physical and chemical properties data
Bis(2,3,4-trichlorophenyl) propanedioate physical and chemical properties data
Technical Whitepaper: Physicochemical Profiling and Synthesis of Bis(2,3,4-trichlorophenyl) Propanedioate
Executive Summary
Bis(2,3,4-trichlorophenyl) propanedioate (also known as bis(2,3,4-trichlorophenyl) malonate) is a highly halogenated, electron-deficient diester. Comprising a central propanedioate (malonate) core flanked by two 2,3,4-trichlorophenyl moieties, this compound represents a critical class of activated esters. While its structural isomer, bis(2,4,6-trichlorophenyl) malonate, is extensively documented as a potent, orally active inhibitor of Human Leukocyte Elastase (HLE) used in the research of chronic obstructive pulmonary disease (COPD) and cystic fibrosis[1], the 2,3,4-isomer offers a unique steric and electronic profile. The asymmetric chlorine substitution pattern alters the dihedral angles of the aromatic rings relative to the ester plane, modulating the electrophilicity of the carbonyl carbons. This whitepaper provides a comprehensive guide to its physicochemical properties, synthetic methodology, and analytical characterization for researchers engaged in structure-activity relationship (SAR) studies and advanced organic synthesis.
Physicochemical Properties
The physical and chemical behavior of bis(2,3,4-trichlorophenyl) propanedioate is dictated by the extreme electron-withdrawing nature of the six chlorine atoms, which impart high lipophilicity and render the ester bonds highly susceptible to nucleophilic attack.
| Property | Value | Rationale / Source |
| IUPAC Name | bis(2,3,4-trichlorophenyl) propanedioate | Standard IUPAC nomenclature |
| Molecular Formula | C15H6Cl6O4 | Derived from molecular structure |
| Molecular Weight | 462.92 g/mol | Calculated exact mass |
| Physical State | White to off-white crystalline solid | Extrapolated from the 2,4,6-isomer[1] |
| Melting Point | ~145–152 °C (Predicted) | Based on bis(2,4,6-trichlorophenyl) malonate[2] |
| Precursor (Phenol) MP | 75–79 °C | Validated 2,3,4-Trichlorophenol data[3][4] |
| LogP (Predicted) | ~6.5 - 7.0 | High lipophilicity driven by hexachloro substitution[5] |
| Solubility Profile | Insoluble in H₂O; Soluble in DCM, THF, DMF | Characteristic of highly halogenated aromatic esters[6] |
Synthesis and Purification Protocol
Objective: Synthesize bis(2,3,4-trichlorophenyl) propanedioate via the in situ activation of malonic acid. Expertise & Causality: 2,3,4-Trichlorophenol is highly electron-deficient, rendering its hydroxyl oxygen a poor nucleophile[5]. Standard acid-catalyzed Fischer esterification is thermodynamically unfavorable. Therefore, we must convert malonic acid into the highly reactive intermediate, malonyl dichloride, to force the reaction forward[1].
Step 1: Activation of Malonic Acid
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Setup: Charge a flame-dried, multi-neck round-bottom flask with malonic acid (1.0 eq) under an inert argon atmosphere.
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Solvation: Add anhydrous dichloromethane (DCM) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Halogenation: Dropwise, add oxalyl chloride (2.2 eq) at 0 °C. Causality: Oxalyl chloride is preferred over phosphorus trichloride (PCl₃) because its byproducts (CO, CO₂, HCl) are entirely gaseous. This entropically drives the reaction to completion and prevents the formation of difficult-to-remove phosphite byproducts.
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Validation: Stir the mixture at room temperature until gas evolution completely ceases (approx. 2 hours). The cessation of bubbling acts as a self-validating visual indicator that conversion to malonyl dichloride is complete.
Step 2: Nucleophilic Coupling
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Preparation of Nucleophile: In a separate flask, dissolve 2,3,4-trichlorophenol (2.05 eq)[3] in anhydrous DCM. Add triethylamine (TEA, 2.5 eq). Causality: TEA deprotonates the phenol, forming a phenoxide ion that is significantly more nucleophilic, thereby overcoming the deactivating effect of the three chlorine atoms.
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Coupling: Slowly transfer the malonyl dichloride solution into the phenoxide solution at 0 °C to prevent uncontrolled exothermic degradation.
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Monitoring: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenol spot confirms the completion of the coupling phase.
Step 3: Workup and Purification
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Quenching: Quench the reaction with ice water to hydrolyze any residual acyl chlorides[1].
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Phase Separation: Transfer to a separatory funnel. Wash the organic layer successively with saturated aqueous NaHCO₃ (3 x 50 mL). Causality: The biphasic bicarbonate wash selectively partitions unreacted malonic acid and TEA-HCl salts into the aqueous layer, ensuring a high-purity organic phase without hydrolyzing the target ester.
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Drying & Concentration: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Recrystallization: Recrystallize the crude solid from hot ethanol to yield pure bis(2,3,4-trichlorophenyl) propanedioate as fine white crystals[1].
Figure 1: Mechanistic workflow for the synthesis of the bis-ester target.
Analytical Characterization (Expected Profiles)
To verify the integrity of the synthesized compound, the following analytical signatures should be cross-referenced:
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¹H NMR (400 MHz, CDCl₃): The malonate methylene protons (-CH₂-) will appear as a distinct, sharp singlet near δ 4.05–4.20 ppm. The strong electron-withdrawing effect of the trichlorophenyl groups deshields these protons significantly[1]. The aromatic region will feature two doublets (J ≈ 8.5 Hz) around δ 7.2–7.5 ppm, corresponding to the mutually ortho protons (H-5 and H-6) on the 2,3,4-trichlorophenyl rings.
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FT-IR (ATR): A strong, sharp absorption band at ~1750–1770 cm⁻¹ is expected, characteristic of a highly strained, electron-deficient ester carbonyl (C=O) stretch.
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Mass Spectrometry (ESI-MS): The molecular ion peak will exhibit a complex isotopic pattern characteristic of six chlorine atoms (M, M+2, M+4, M+6, etc.), centered around m/z 462.9[2].
Mechanism of Action: Serine Protease Inhibition
Activated esters like bis(2,3,4-trichlorophenyl) propanedioate are frequently deployed as acylating agents or suicide inhibitors for serine proteases (e.g., Human Leukocyte Elastase). Because the 2,3,4-trichlorophenoxide is an excellent leaving group (due to resonance and inductive stabilization of the negative charge), the ester carbonyl is highly susceptible to nucleophilic attack by the catalytic serine residue in the enzyme's active site.
Figure 2: Proposed serine protease inhibition mechanism via target acylation.
Safety, Handling, and Environmental Grounding
Handling highly chlorinated phenols and their derivatives requires stringent safety protocols. 2,3,4-Trichlorophenol is a known environmental hazard, toxic to aquatic organisms, and capable of causing severe skin and eye damage[3][6].
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Personal Protective Equipment (PPE): Double-layered nitrile gloves, chemical splash goggles, and a highly ventilated fume hood are mandatory.
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Mechanism of Toxicity: Chlorinated phenols act as uncouplers of oxidative phosphorylation in vitro and in vivo, disrupting cellular energy production[5].
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Thermal Degradation: High-temperature degradation of these compounds can lead to the formation of polychlorinated dibenzodioxins (PCDDs). Strict avoidance of excessive heat during synthesis, concentration, or disposal is required[7]. Waste must be segregated into dedicated halogenated organic waste containers.
References
- AccuStandard. "CAS No. 15950-66-0 - 2,3,4-Trichlorophenol".
- Cheméo. "Chemical Properties of Phenol, 2,3,4-trichloro- (CAS 15950-66-0)".
- ChemicalBook. "MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1".
- ChemBK. "Bis(2,4,6-trichlorophenyl) malonate".
- SCBT. "2,3,4-Trichlorophenol".
- PubChem. "2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582".
- Mass.gov. "TURA Chemical List".
Sources
- 1. MALONIC ACID BIS(2,4,6-TRICHLOROPHENYL) ESTER | 15781-70-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. accustandard.com [accustandard.com]
- 4. Phenol, 2,3,4-trichloro- (CAS 15950-66-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2,3,4-Trichlorophenol | C6H3Cl3O | CID 27582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mass.gov [mass.gov]


